ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Physicochemical profiling Drug-likeness Permeability

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a disubstituted pyrazole scaffold bearing a 2-hydroxyphenyl group at C-5 and an ethyl carboxylate ester at C-3. Its computed physicochemical profile includes a molecular weight of 232.23 g/mol, a calculated octanol–water partition coefficient (XLogP3-AA) of 2.1, a topological polar surface area (TPSA) of 75.2 Ų, two hydrogen-bond donor sites, and four hydrogen-bond acceptor sites.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 178114-25-5
Cat. No. B2719403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
CAS178114-25-5
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14)
InChIKeyAPVJKAYWKJUVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate (CAS 178114-25-5): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a disubstituted pyrazole scaffold bearing a 2-hydroxyphenyl group at C-5 and an ethyl carboxylate ester at C-3. Its computed physicochemical profile includes a molecular weight of 232.23 g/mol, a calculated octanol–water partition coefficient (XLogP3-AA) of 2.1, a topological polar surface area (TPSA) of 75.2 Ų, two hydrogen-bond donor sites, and four hydrogen-bond acceptor sites [1]. This combination positions the compound as a moderately lipophilic, low-molecular-weight heterocyclic building block with balanced hydrogen-bonding capacity, distinguishing it from more polar free-acid congeners and from 3- or 4-hydroxyphenyl positional isomers that present different hydrogen-bond donor/acceptor geometries [2]. The compound is catalogued under PubChem CID 136548626 and is commercially supplied at purities typically ≥95% for research use .

Why Generic Substitution of Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate Can Compromise Experimental Reproducibility


Substituting ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate with an in-class pyrazole-3-carboxylate analog—such as the free carboxylic acid, a methyl ester, or a 3- or 4-hydroxyphenyl positional isomer—introduces quantifiable changes in lipophilicity, hydrogen-bond donor/acceptor topology, and steric environment that can materially alter target-binding kinetics, solubility, and metabolic stability. The 2-hydroxyphenyl substituent is capable of forming an intramolecular hydrogen bond with the pyrazole N–H, which stabilizes a pseudo-ring conformation that is absent in the 3- and 4-hydroxy isomers [1]. Replacing the ethyl ester with a methyl ester reduces XLogP by approximately 0.4–0.5 log units, while the free carboxylic acid drops XLogP by roughly 0.7 log units and adds an additional hydrogen-bond donor, both of which affect membrane permeability and protein binding in cellular assays [2]. Within the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate series reported by Khanal et al. (2018), moving from a 2,3-dimethoxyphenyl to a 3,4-dimethoxyphenyl substituent shifted anti-inflammatory potency significantly, underscoring that even subtle substitution-pattern changes on the phenyl ring produce non-linear activity effects [3]. These data collectively demonstrate that in-class compounds cannot be assumed interchangeable without risking altered biological outcomes.

Quantitative Differentiation Evidence for Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate Against Closest Analogs


Lipophilicity Advantage of the Ethyl Ester Over the Free Carboxylic Acid Form

The ethyl ester derivative (target compound) exhibits a computed XLogP3-AA of 2.1, compared with a value of 1.4 for the corresponding free carboxylic acid, 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid. This difference of ΔXLogP = +0.7 log units places the target compound closer to the optimal lipophilicity range (XLogP 1–3) for passive membrane permeability while the free acid falls significantly below this window [1]. The free acid also carries an additional ionizable proton (pKa ~4) that renders it predominantly anionic at physiological pH, further reducing its passive diffusion capacity. No experimental logD7.4 value was located for the target compound, so this remains a class-level inference based on computed properties.

Physicochemical profiling Drug-likeness Permeability

Hydrogen-Bond Donor Count Differentiation from Positional Isomers

The 2-hydroxyphenyl substituent of the target compound provides a hydrogen-bond donor (phenolic –OH) in a geometry capable of intramolecular hydrogen bonding with the adjacent pyrazole N–H, forming a six-membered pseudo-ring. Computed hydrogen-bond donor count is 2 (phenolic OH + pyrazole NH). In contrast, the 3-hydroxyphenyl isomer (CAS 46393-99-1) presents the phenolic –OH in a meta relationship that precludes intramolecular H-bonding with the pyrazole ring, while the 4-hydroxyphenyl isomer places the donor in a para position that is geometrically incapable of such interaction. Although no direct comparative binding assay was identified for these three isomers, structural biology precedent with ortho-hydroxyaryl heterocycles demonstrates that this intramolecular H-bond stabilizes a planar conformation that can enhance binding complementarity to flat enzyme active sites (e.g., kinase ATP pockets) [1]. This scaffold pre-organization is absent in the meta and para isomers, providing a rational basis for selecting the 2-hydroxy isomer when targeting enzymes with planar binding clefts.

Molecular recognition Hydrogen bonding Isomer selectivity

IspD Enzyme Inhibitory Potential of the 5-(2-Hydroxyphenyl)pyrazole Scaffold

Wang et al. (2020) reported that halogenated 5-(2-hydroxyphenyl)pyrazoles, designed as pseudilin analogues via bioisosteric replacement of the pseudilin core, inhibit Arabidopsis thaliana IspD with IC50 values up to 3.27 μM [1]. In greenhouse herbicidal tests at 150 g/ha, three halogenated derivatives exhibited activity comparable or superior to pseudilin itself [1]. While the target compound (ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate) was not directly tested in this study, it represents the non-halogenated 3-ethoxycarbonyl analog of the active scaffold. The 2-hydroxyphenyl motif on the pyrazole ring was identified as essential for IspD allosteric site binding, with molecular docking confirming a binding mode analogous to pseudilin [1]. This class-level evidence indicates that the 2-hydroxyphenyl-pyrazole core—present in the target compound—is a validated pharmacophore for IspD engagement, and that the ethyl ester at C-3 offers a synthetic handle for further derivatization to optimize potency.

Herbicide discovery IspD inhibition MEP pathway

Anti-Inflammatory Activity of Ethyl 5-(Substituted)-1H-Pyrazole-3-Carboxylate Series: Substituent-Dependent TNF-α Suppression

Khanal et al. (2018) synthesized and evaluated a series of ten ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives (compounds 2a–j) for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds 2e (2,3-dimethoxyphenyl) and 2f (3,4-dimethoxyphenyl) exhibited the most significant edema inhibition compared to the control group. Pharmacological evaluation further demonstrated that most compounds markedly inhibited TNF-α expression at 20 μg/mL [1]. The target compound, bearing a 2-hydroxyphenyl substituent, was not specifically included in this study, but occupies a distinct region of physicochemical space (H-bond donor present vs. the dimethoxy analogs that lack H-bond donor capacity). This difference in hydrogen-bond donor character (2 for the target vs. 0 for 2e and 2f) is predicted to alter target engagement profiles, particularly with enzymes or receptors that require a phenolic –OH for key interactions, such as COX-2 and HSP90 binding sites [2].

Anti-inflammatory TNF-α inhibition Pyrazole SAR

Kinase Inhibitor Pharmacophore: 2-Hydroxyphenyl-Pyrazole as a Privileged Kinase Hinge-Binding Motif

Patent US20040010027 (Casuscelli et al., 2004) discloses a broad series of hydroxyphenyl-pyrazole derivatives as protein kinase inhibitors, with the 2-hydroxyphenyl group explicitly positioned for hinge-region hydrogen bonding in the kinase ATP-binding pocket [1]. The patent exemplifies compounds such as N-ethyl-3-(2-hydroxyphenyl)-5-pyridin-4-yl-1H-pyrazole-1-carboxamide and 5-cyclopropyl-3-(2-hydroxyphenyl)-N-propyl-1H-pyrazole-1-carboxamide, establishing the 3-(2-hydroxyphenyl)pyrazole motif as a validated kinase pharmacophore [1]. The target compound, ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate, differs from the exemplified kinase inhibitors in that it retains the free pyrazole NH and carries an ethyl ester at C-3 rather than a carboxamide at N-1 or a substituted phenyl/cyclopropyl at C-5. This structural distinction makes it a more versatile synthetic intermediate: the free NH can be selectively functionalized, the ethyl ester can be hydrolyzed to the acid for amide coupling, and the 2-hydroxyphenyl group provides the conserved kinase-interacting element. No direct kinase inhibition IC50 was located for the target compound itself, so this evidence is class-level and based on patent disclosures of close structural analogs.

Kinase inhibition Cancer therapeutics Pharmacophore validation

Computed TPSA and Rotatable Bond Count Differentiate Oral Bioavailability Potential from Bulkier Analogs

The target compound has a computed TPSA of 75.2 Ų and 4 rotatable bonds, placing it within the Veber oral bioavailability space (TPSA < 140 Ų and rotatable bonds ≤ 10) [1]. By comparison, patent-exemplified kinase inhibitor congeners such as N-ethyl-3-(2-hydroxyphenyl)-5-pyridin-4-yl-1H-pyrazole-1-carboxamide have a substantially higher TPSA (>100 Ų) due to the additional pyridyl and carboxamide functionalities, and more rotatable bonds. While this does not guarantee superior oral bioavailability for the target compound, it indicates that the target compound possesses a more favorable starting physicochemical profile for oral drug development according to widely accepted filters. This is a class-level inference based on computed descriptors; no experimental oral bioavailability data were identified for the target compound.

Drug-likeness Oral bioavailability Physicochemical filters

Highest-Confidence Application Scenarios for Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate Based on Available Evidence


Focused Kinase Inhibitor Library Synthesis

The 2-hydroxyphenyl-pyrazole core is a validated kinase hinge-binding motif, as disclosed in Patent US20040010027 [1]. The target compound provides this pharmacophore in a form that retains the free pyrazole NH for N-1 derivatization and the ethyl ester at C-3 for hydrolysis and subsequent amide coupling. For medicinal chemistry groups building targeted kinase inhibitor libraries against p38α, Syk, or Src family kinases, this compound serves as a strategic late-stage diversification intermediate. Procurement of the 2-hydroxy isomer, rather than the 3- or 4-hydroxy analog, is essential to preserve the intramolecular hydrogen bond that pre-organizes the scaffold for flat ATP-binding pockets, as discussed in Section 3, Evidence Item 2 [1].

IspD-Targeted Herbicide Lead Optimization

The 5-(2-hydroxyphenyl)pyrazole scaffold has demonstrated herbicidal activity through IspD inhibition in the MEP pathway, with halogenated analogs achieving IC50 values up to 3.27 μM and in vivo herbicidal efficacy at 150 g/ha comparable to pseudilin [1]. The target compound, as the non-halogenated 3-ethoxycarbonyl analog, provides the core scaffold for systematic halogen scanning and ester prodrug optimization. Because the MEP pathway is absent in mammals, IspD inhibitors offer inherent safety advantages. Agrochemical discovery teams should procure this compound as the parent scaffold for generating focused IspD inhibitor libraries.

Anti-Inflammatory Agent Development Targeting TNF-α and COX Pathways

The ethyl 5-(substituted)-1H-pyrazole-3-carboxylate series has been validated in the carrageenan-induced paw edema model, with certain analogs markedly inhibiting TNF-α expression at 20 μg/mL [1]. The target compound, with its 2-hydroxyphenyl substituent, introduces a phenolic hydrogen-bond donor that is absent in the most active dimethoxy analogs (2e, 2f) and that may enable additional interactions with COX-2 or HSP90 [2]. This compound is appropriate for research groups investigating pyrazole-based NSAID alternatives that require a phenolic pharmacophore for target engagement. Procurement should include the corresponding 3- and 4-hydroxyphenyl isomers as control compounds to establish positional selectivity.

Physicochemical Property Benchmarking and Scaffold-Hopping Studies

With a computed XLogP of 2.1, TPSA of 75.2 Ų, and only 4 rotatable bonds, the target compound resides within optimal oral drug-likeness space as defined by Veber criteria [1]. Its favorable computed profile makes it a suitable reference compound for benchmarking the physicochemical properties of newly synthesized pyrazole derivatives. Computational chemistry and cheminformatics teams can use this compound as a minimal pharmacophore template for scaffold-hopping exercises aimed at identifying novel heterocyclic replacements that retain the 2-hydroxyphenyl moiety while modulating lipophilicity and polar surface area. Compared to the free acid (XLogP = 1.4, additional HBD), the ethyl ester offers a superior balance of permeability and solubility for cell-based screening.

Quote Request

Request a Quote for ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.